molecular formula C9H13NO3 B3041740 Ethyl (E)-2-cyano-3-ethoxycrotonate CAS No. 35260-93-6

Ethyl (E)-2-cyano-3-ethoxycrotonate

Cat. No. B3041740
CAS RN: 35260-93-6
M. Wt: 183.2 g/mol
InChI Key: YKXFOGAYPIPTKF-BQYQJAHWSA-N
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Patent
US08569319B2

Procedure details

A mixture of ethyl 2-cyanoacetate (120 g, 1.06 mol) and triethylorthoacetate (354 g, 2.12 mol) in glacial acetic acid (33 g, 0.53 mol) was stirred at 120-130° C. overnight. The mixture was concentrated under vacuum to provide crude ethyl 2-cyano-3-ethoxybut-2-enoate. The residue was carried into the next reaction without further purification assuming 100% conversion.
Quantity
120 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].C([C:11](CC)(CC)[C:12]([O-:15])([O-])[O-])C.[C:20](O)(=O)[CH3:21]>>[C:1]([C:3](=[C:20]([O:15][CH2:12][CH3:11])[CH3:21])[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
triethylorthoacetate
Quantity
354 g
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Name
Quantity
33 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 120-130° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=C(C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08569319B2

Procedure details

A mixture of ethyl 2-cyanoacetate (120 g, 1.06 mol) and triethylorthoacetate (354 g, 2.12 mol) in glacial acetic acid (33 g, 0.53 mol) was stirred at 120-130° C. overnight. The mixture was concentrated under vacuum to provide crude ethyl 2-cyano-3-ethoxybut-2-enoate. The residue was carried into the next reaction without further purification assuming 100% conversion.
Quantity
120 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].C([C:11](CC)(CC)[C:12]([O-:15])([O-])[O-])C.[C:20](O)(=O)[CH3:21]>>[C:1]([C:3](=[C:20]([O:15][CH2:12][CH3:11])[CH3:21])[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
triethylorthoacetate
Quantity
354 g
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Name
Quantity
33 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 120-130° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=C(C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08569319B2

Procedure details

A mixture of ethyl 2-cyanoacetate (120 g, 1.06 mol) and triethylorthoacetate (354 g, 2.12 mol) in glacial acetic acid (33 g, 0.53 mol) was stirred at 120-130° C. overnight. The mixture was concentrated under vacuum to provide crude ethyl 2-cyano-3-ethoxybut-2-enoate. The residue was carried into the next reaction without further purification assuming 100% conversion.
Quantity
120 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].C([C:11](CC)(CC)[C:12]([O-:15])([O-])[O-])C.[C:20](O)(=O)[CH3:21]>>[C:1]([C:3](=[C:20]([O:15][CH2:12][CH3:11])[CH3:21])[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
triethylorthoacetate
Quantity
354 g
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Name
Quantity
33 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 120-130° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=C(C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.